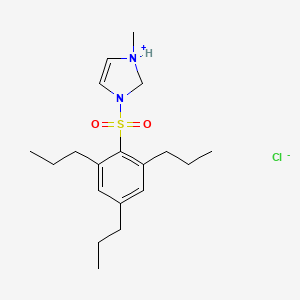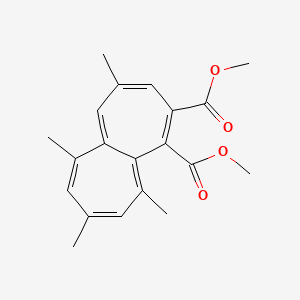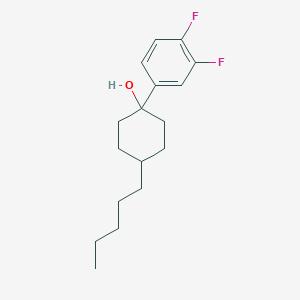
1-(3,4-Difluorophenyl)-4-pentylcyclohexan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Difluorophenyl)-4-pentylcyclohexan-1-OL is a chemical compound characterized by the presence of a cyclohexanol ring substituted with a 3,4-difluorophenyl group and a pentyl chain
Méthodes De Préparation
The synthesis of 1-(3,4-Difluorophenyl)-4-pentylcyclohexan-1-OL can be achieved through several synthetic routes. One common method involves the reaction of 3,4-difluorobenzene with cyclohexanone in the presence of a suitable catalyst to form the intermediate 1-(3,4-difluorophenyl)cyclohexanol. This intermediate is then subjected to a Friedel-Crafts alkylation reaction with pentyl chloride to yield the final product. The reaction conditions typically involve the use of anhydrous aluminum chloride as a catalyst and an inert solvent such as dichloromethane .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Des Réactions Chimiques
1-(3,4-Difluorophenyl)-4-pentylcyclohexan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields 1-(3,4-difluorophenyl)-4-pentylcyclohexanone, while reduction results in 1-(3,4-difluorophenyl)-4-pentylcyclohexane .
Applications De Recherche Scientifique
1-(3,4-Difluorophenyl)-4-pentylcyclohexan-1-OL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3,4-Difluorophenyl)-4-pentylcyclohexan-1-OL involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory processes, leading to anti-inflammatory effects . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparaison Avec Des Composés Similaires
1-(3,4-Difluorophenyl)-4-pentylcyclohexan-1-OL can be compared with other similar compounds, such as:
1-(3,4-Difluorophenyl)cyclohexanol: This compound lacks the pentyl chain, making it less hydrophobic and potentially altering its biological activity.
1-(3,4-Difluorophenyl)-4-methylcyclohexan-1-OL: The presence of a methyl group instead of a pentyl chain results in different physicochemical properties and reactivity.
1-(3,4-Difluorophenyl)-4-ethylcyclohexan-1-OL:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physicochemical properties and potential biological activities compared to its analogs .
Propriétés
Numéro CAS |
106174-39-4 |
|---|---|
Formule moléculaire |
C17H24F2O |
Poids moléculaire |
282.37 g/mol |
Nom IUPAC |
1-(3,4-difluorophenyl)-4-pentylcyclohexan-1-ol |
InChI |
InChI=1S/C17H24F2O/c1-2-3-4-5-13-8-10-17(20,11-9-13)14-6-7-15(18)16(19)12-14/h6-7,12-13,20H,2-5,8-11H2,1H3 |
Clé InChI |
AQEQJJHJEYOFGO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1CCC(CC1)(C2=CC(=C(C=C2)F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


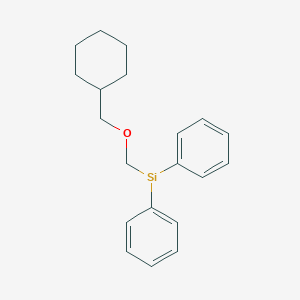
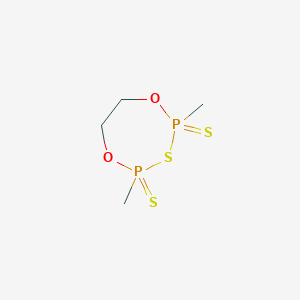
![Trimethyl[3-(3-phenoxyphenyl)propyl]stannane](/img/structure/B14316718.png)
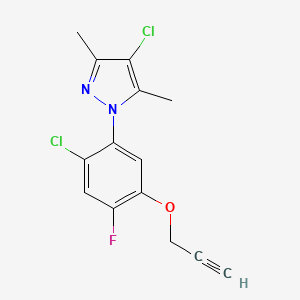
![1-Anilino-3-[ethyl(phenyl)amino]propan-2-ol](/img/structure/B14316735.png)
![5-{[(Pyridin-4-yl)methyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14316740.png)
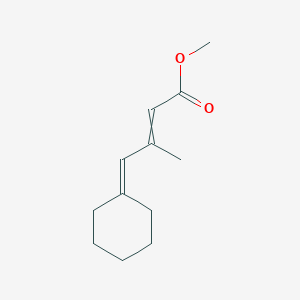
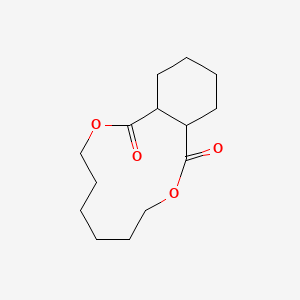
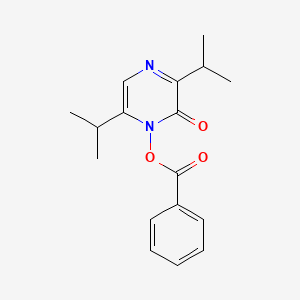
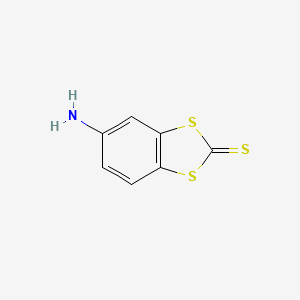
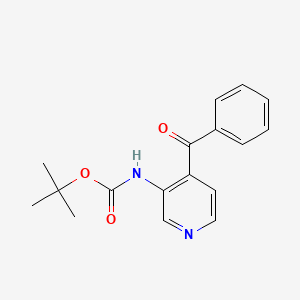
![1-(Bromomethyl)-4-[(2-methoxyethoxy)methoxy]benzene](/img/structure/B14316775.png)
